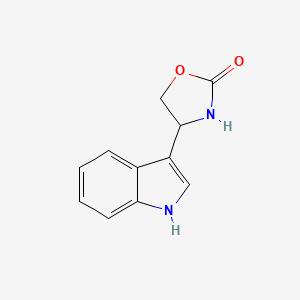
4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one is a compound that features an indole ring fused with an oxazolidinone moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The oxazolidinone ring is also significant in medicinal chemistry, often found in antibiotics like linezolid .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one typically involves the reaction of indole derivatives with oxazolidinone precursors. One common method is the cyclization of N-(indol-3-yl)amides with carbonyl compounds under acidic or basic conditions . Another approach involves the use of isocyanates and indole derivatives in the presence of catalysts like palladium or copper .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to ensure consistent production .
化学反応の分析
Types of Reactions
4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the oxazolidinone ring can lead to the formation of amino alcohols.
Substitution: Electrophilic substitution reactions on the indole ring are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products
Oxindole derivatives: from oxidation.
Amino alcohols: from reduction.
Substituted indoles: from electrophilic substitution.
科学的研究の応用
4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit . In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Oxazolidinone antibiotics: Such as linezolid, which also features the oxazolidinone ring.
Uniqueness
4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one is unique due to its combined indole and oxazolidinone structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in both medicinal and industrial applications .
特性
CAS番号 |
165822-41-3 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC名 |
4-(1H-indol-3-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H10N2O2/c14-11-13-10(6-15-11)8-5-12-9-4-2-1-3-7(8)9/h1-5,10,12H,6H2,(H,13,14) |
InChIキー |
HILGKTARZNGMIT-UHFFFAOYSA-N |
正規SMILES |
C1C(NC(=O)O1)C2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



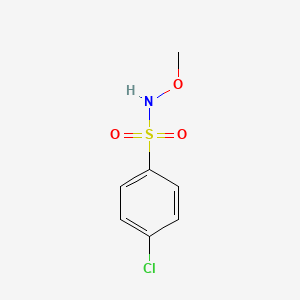
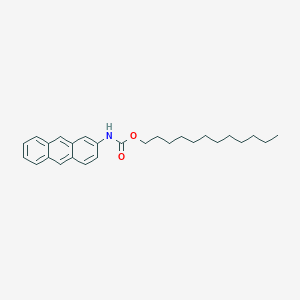
![Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B12550878.png)
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
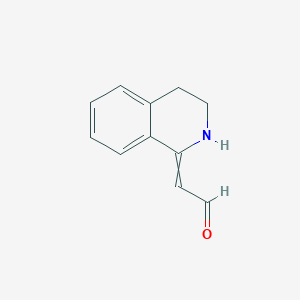
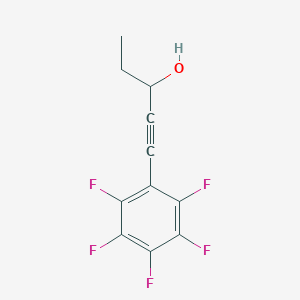
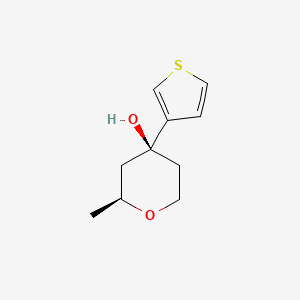
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
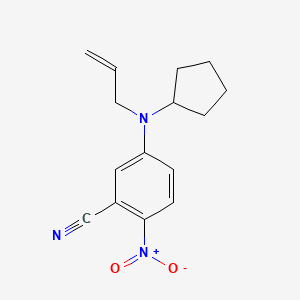
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)
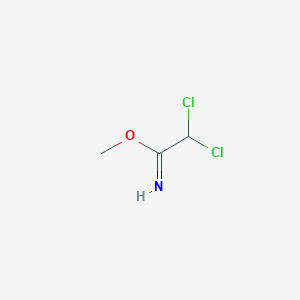
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
